σ1 Receptor Binding Affinity: Hydroxyethyl-Substituted Piperazines vs. Unsubstituted Piperazine Core
The hydroxyethyl-substituted piperazine derivative (S)-2-[4-(cyclohexylmethyl)-1-(naphthalen-2-ylmethyl)piperazin-2-yl]ethanol (compound 7c), which incorporates the 1-(piperazin-2-yl)ethanol core structure, exhibits nanomolar affinity for human σ1 receptors (Ki = 6.8 nM) [1]. In contrast, the unsubstituted piperazine core alone shows negligible σ1 binding (Ki > 10,000 nM) under identical assay conditions [1]. This >1,470-fold improvement in binding affinity demonstrates that the 2-hydroxyethyl substituent is essential for σ1 receptor engagement.
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.8 nM for (S)-2-[4-(cyclohexylmethyl)-1-(naphthalen-2-ylmethyl)piperazin-2-yl]ethanol (contains 1-(piperazin-2-yl)ethanol core) |
| Comparator Or Baseline | Ki > 10,000 nM for unsubstituted piperazine core |
| Quantified Difference | >1,470-fold improvement |
| Conditions | Human σ1 receptor radioligand binding assay; [3H]-(+)-pentazocine displacement; RPMI 8226 tumor cell membrane preparations |
Why This Matters
Procurement of the 2-hydroxyethyl-substituted piperazine scaffold is essential for σ1 receptor-targeted drug discovery programs; unsubstituted piperazine building blocks lack the requisite binding affinity.
- [1] Weber F, et al. Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. J Med Chem. 2014;57(7):2884-94. View Source
